molecular formula C8H7ClFNO2 B13678752 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride

Cat. No.: B13678752
M. Wt: 203.60 g/mol
InChI Key: OULAERSQSQNWIY-UHFFFAOYSA-N
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Description

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride is a chemical compound with the molecular formula C8H7ClFNO2 It is characterized by the presence of a fluorine atom, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride typically involves the introduction of the fluorine atom, hydroxy group, and methoxy group onto a benzimidoyl chloride backbone. One common method involves the use of fluorinating agents, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom. The hydroxy and methoxy groups can be introduced through hydroxylation and methoxylation reactions, respectively. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while substitution of the chlorine atom can produce various substituted derivatives.

Scientific Research Applications

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-hydroxy-5-methoxybenzimidoyl chloride: Similar structure but with the methoxy group at a different position.

    2-Fluoro-N-hydroxybenzimidoyl chloride: Lacks the methoxy group.

    N-hydroxy-6-methoxybenzimidoyl chloride: Lacks the fluorine atom.

Uniqueness

2-Fluoro-N-hydroxy-6-methoxybenzimidoyl chloride is unique due to the specific positioning of the fluorine, hydroxy, and methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7ClFNO2

Molecular Weight

203.60 g/mol

IUPAC Name

2-fluoro-N-hydroxy-6-methoxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO2/c1-13-6-4-2-3-5(10)7(6)8(9)11-12/h2-4,12H,1H3

InChI Key

OULAERSQSQNWIY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=NO)Cl

Origin of Product

United States

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